molecular formula C34H43N5O11 B12655936 Ergosine, tartrate CAS No. 102489-76-9

Ergosine, tartrate

Cat. No.: B12655936
CAS No.: 102489-76-9
M. Wt: 697.7 g/mol
InChI Key: HMZOQWARQJANHN-NRUQAJJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ergosine, tartrate is a member of the ergot alkaloids, a group of compounds derived from the fungus Claviceps purpurea. These alkaloids are known for their significant pharmacological effects, particularly on the central nervous system. This compound is a peptide-type ergot alkaloid, which means it contains a peptide bond in its structure. It is used in various medical and scientific applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ergot alkaloids, including ergosine, typically involves the fermentation of Claviceps purpurea. The process begins with the cultivation of the fungus on a suitable substrate, such as rye. The alkaloids are then extracted from the sclerotia, the hardened masses of fungal mycelium.

Industrial Production Methods: Industrial production of ergot alkaloids involves large-scale fermentation processes. The fungus is grown in controlled conditions to maximize the yield of the desired alkaloid. The extraction process involves several steps, including solvent extraction, purification, and crystallization to obtain pure ergosine, tartrate .

Chemical Reactions Analysis

Types of Reactions: Ergosine, tartrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ergosine, tartrate has a wide range of scientific research applications, including:

Mechanism of Action

Ergosine, tartrate exerts its effects by interacting with various molecular targets, including adrenergic, dopaminergic, and serotonergic receptors. It acts as an agonist or antagonist at these receptors, depending on the specific receptor subtype and tissue context. This interaction leads to a range of physiological effects, including vasoconstriction, modulation of neurotransmitter release, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Ergosine, tartrate is similar to other ergot alkaloids, such as ergotamine, ergocornine, and ergocryptine. it has unique properties that distinguish it from these compounds:

    Ergotamine: Primarily used for the treatment of migraines due to its strong vasoconstrictive effects.

    Ergocornine: Known for its effects on prolactin secretion and used in the treatment of hyperprolactinemia.

    Ergocryptine: Used for its dopaminergic effects and in the treatment of Parkinson’s disease.

The uniqueness of this compound lies in its specific receptor interactions and the resulting pharmacological profile .

Properties

CAS No.

102489-76-9

Molecular Formula

C34H43N5O11

Molecular Weight

697.7 g/mol

IUPAC Name

(6aR,9R)-N-[(1S,2S,4R,7S)-2-hydroxy-4-methyl-7-(2-methylpropyl)-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;2,3-dihydroxybutanedioic acid

InChI

InChI=1S/C30H37N5O5.C4H6O6/c1-16(2)11-23-27(37)34-10-6-9-24(34)30(39)35(23)28(38)29(3,40-30)32-26(36)18-12-20-19-7-5-8-21-25(19)17(14-31-21)13-22(20)33(4)15-18;5-1(3(7)8)2(6)4(9)10/h5,7-8,12,14,16,18,22-24,31,39H,6,9-11,13,15H2,1-4H3,(H,32,36);1-2,5-6H,(H,7,8)(H,9,10)/t18-,22-,23+,24+,29-,30+;/m1./s1

InChI Key

HMZOQWARQJANHN-NRUQAJJTSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2CCC[C@H]2[C@]3(N1C(=O)[C@](O3)(C)NC(=O)[C@H]4CN([C@@H]5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC(C)CC1C(=O)N2CCCC2C3(N1C(=O)C(O3)(C)NC(=O)C4CN(C5CC6=CNC7=CC=CC(=C67)C5=C4)C)O.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.